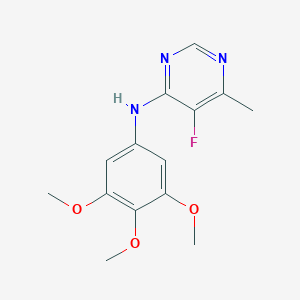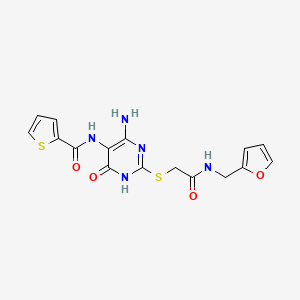
5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole" is a heterocyclic molecule that appears to be related to a class of compounds that have been synthesized and studied for their structural and optical properties. Although the exact compound is not directly mentioned in the provided papers, the related research involves the synthesis and analysis of similar heterocyclic compounds, which include oxadiazole and pyrazole moieties with various substitutions on the phenyl rings .
Synthesis Analysis
The synthesis of related compounds typically involves a series of transformations starting from different carboxylic acids or carboxylates. For instance, 5-arylisoxazole-3-carboxylic acids have been converted into hydroxamic acids, which then undergo rearrangement to form 1,2,5-oxadiazoles . Another synthesis route involves the reaction of benzofuran-2-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate to yield 1,3,4-oxadiazole derivatives . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing precursors with the appropriate substitution patterns to achieve the desired 1,2,4-oxadiazole framework.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques, including single crystal X-ray diffraction . This technique allows for the determination of the crystal system, space group, and unit cell parameters, providing a detailed view of the molecular conformation and intermolecular interactions, such as hydrogen bonding . The molecular structure of the compound would likely exhibit similar features, with potential hydrogen bonding playing a role in the stabilization of its crystal structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include rearrangements, heterocyclization, and reactions with hydroxylamine . These reactions are crucial for the formation of the oxadiazole ring and the introduction of various substituents. The compound would be expected to undergo similar chemical reactions during its synthesis, with the specific conditions and reagents tailored to the desired substitution pattern on the oxadiazole and pyrazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through their absorption and emission spectra in different solvents . The optical properties, such as UV-vis absorption and fluorescence, are influenced by the substituents on the aryl ring and the solvent polarity. The compound would likely exhibit absorption and emission characteristics that depend on its specific molecular structure, with the dimethoxy and dimethyl substituents influencing its optical behavior.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole' involves the reaction of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole with 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst to form the desired product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole", "3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole and 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst such as copper iodide to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the reaction mixture by column chromatography to obtain the desired product." ] } | |
Número CAS |
1171706-41-4 |
Nombre del producto |
5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
Fórmula molecular |
C21H20N4O3 |
Peso molecular |
376.416 |
Nombre IUPAC |
5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20N4O3/c1-12-5-6-15(9-13(12)2)20-23-21(28-25-20)16-11-22-24-19(16)14-7-8-17(26-3)18(10-14)27-4/h5-11H,1-4H3,(H,22,24) |
Clave InChI |
GVBYZUICPLRYCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OC)OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)
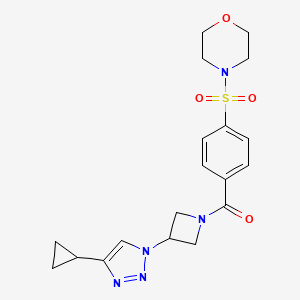
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3019525.png)
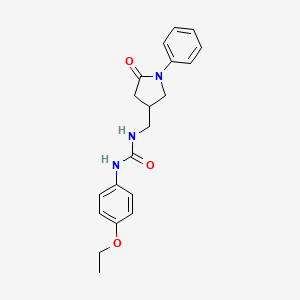
![4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B3019527.png)
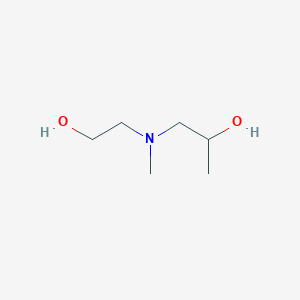
![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)
![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)
![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)
![Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B3019533.png)
